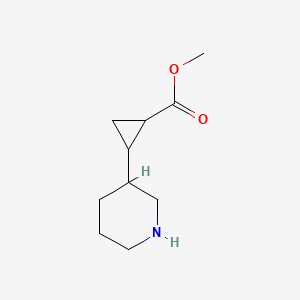![molecular formula C21H19FN4O4 B2523533 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903304-95-9](/img/structure/B2523533.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19FN4O4 and its molecular weight is 410.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves multiple steps:
Starting with the construction of the benzo[f][1,4]oxazepin core through a series of cyclization and functionalization reactions.
Coupling of the 4-oxoquinazolin moiety via nucleophilic substitution or amidation reactions.
Common reagents include fluoro-substituted benzoic acids, amines, and various coupling agents like EDC or DCC for amidation.
Typical reaction conditions involve solvents like dichloromethane or DMF, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production often follows optimized routes involving catalysts and continuous flow processes to enhance yield and purity.
Catalysts like palladium or nickel may be employed in hydrogenation steps to ensure efficient reductions.
Large-scale reactors and automated systems ensure consistency and scalability.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The fluorinated benzo[f][1,4]oxazepin can undergo oxidation to form various hydroxylated derivatives.
Reduction: : The ketone groups can be reduced to alcohols under appropriate conditions.
Substitution: : The compound can undergo nucleophilic and electrophilic substitutions, particularly at the quinazolin ring.
Common Reagents and Conditions
Oxidation typically employs agents like KMnO₄ or H₂O₂ under mild conditions.
Reduction involves reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or THF.
Substitution reactions may use halides, nitriles, or nitro groups, facilitated by bases like NaOH or K₂CO₃.
Major Products Formed
Oxidation yields hydroxylated derivatives.
Reduction products include alcohols and related reduced forms.
Substitution reactions lead to various functionalized derivatives, tailored to specific research needs.
Scientific Research Applications: N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide serves multiple roles:
Chemistry: : Utilized as a building block in synthesizing more complex molecules.
Biology: : Explored for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential as a therapeutic agent due to its unique structural attributes.
Industry: : Applied in the development of novel materials, coatings, and other industrial applications.
Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the context:
Molecular Targets and Pathways
May interact with specific enzymes or receptors, inhibiting or modulating their activity.
Involvement in pathways such as signal transduction, apoptosis, or cell cycle regulation.
Comparison with Similar Compounds: this compound distinguishes itself from other compounds in its class by:
Unique Structural Features
The combination of benzo[f][1,4]oxazepin and quinazolin functionalities is rare and provides a distinctive profile.
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
N-(2-(7-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Each of these compounds offers slight variations, providing opportunities for comparative studies and novel application exploration.
This compound presents a remarkable example of chemical ingenuity and potential. Whether in the laboratory or the industrial setting, its applications and properties continue to inspire scientific discovery and innovation.
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c22-15-5-6-18-14(9-15)10-25(20(28)12-30-18)8-7-23-19(27)11-26-13-24-17-4-2-1-3-16(17)21(26)29/h1-6,9,13H,7-8,10-12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBYRXSDZMWHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2523451.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2523453.png)


![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)
![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)
![[5-(4-Fluorophenyl)-14-methyl-7-(propan-2-ylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),3(8),4,6,10,12-hexaen-11-yl]methanol](/img/structure/B2523464.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)



